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CAS No.: 25391-60-0

Cat. No.: B1589499 Get Quote

Abstract
2-Chloro-3-iodo-5-nitropyridine is a pivotal, multi-functionalized heterocyclic building block in

modern organic synthesis. Its strategic arrangement of three distinct functional groups—a

reactive iodine, a less labile chlorine, and an electron-withdrawing nitro group—on a pyridine

scaffold offers chemists a powerful tool for constructing complex molecular architectures. The

inherent electronic and steric properties of this reagent allow for highly selective, sequential

transformations, making it an invaluable intermediate in the fields of medicinal chemistry,

agrochemicals, and materials science. This guide provides a comprehensive overview of its

core chemical properties, delves into its nuanced reactivity, presents validated experimental

protocols, and outlines essential safety and handling procedures.

Core Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a reagent is the bedrock of its effective

application. 2-Chloro-3-iodo-5-nitropyridine is typically a stable, off-white to yellow crystalline

solid at room temperature.[1][2] Its key identifiers and properties are summarized below.
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Property Value Source(s)

IUPAC Name 2-Chloro-3-iodo-5-nitropyridine [3]

CAS Number 25391-60-0 [4]

Molecular Formula C₅H₂ClIN₂O₂ [4]

Molecular Weight 284.44 g/mol [4]

Appearance Off-white to gray/yellow solid [1][2]

Melting Point 102-106 °C [2][4]

Solubility
Soluble in Toluene, DMF,

Dichloromethane
[2][5]

Storage
Store under inert gas

(Nitrogen/Argon) at 2–8 °C
[2]

Spectroscopic Signature
The spectroscopic profile is essential for reaction monitoring and final product confirmation.

¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum is characterized by two distinct

singlets in the aromatic region, corresponding to the two protons on the pyridine ring. The

significant downfield shift is a direct consequence of the powerful deshielding effects of the

adjacent nitro group and the electronegative halogen atoms.

δ 9.19 (s, 1H)

δ 8.90 (s, 1H)[2]

¹³C NMR: While specific literature data is sparse, the chemical shifts can be predicted. The

carbon bearing the iodine (C3) would be significantly shielded due to the heavy atom effect,

while the carbons attached to the chloro (C2) and nitro (C5) groups, along with the carbon

ortho to the nitro group (C6), would be deshielded.

Mass Spectrometry (MS): Electron Ionization (EI) would likely show a prominent molecular

ion peak (m/z = 284/286 for ³⁵Cl/³⁷Cl isotopes) and characteristic fragmentation patterns
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involving the loss of I, NO₂, and Cl radicals.[6]

Infrared (IR) Spectroscopy: Key vibrational bands would include strong asymmetric and

symmetric stretches for the nitro group (typically ~1530 cm⁻¹ and ~1350 cm⁻¹), C=N and

C=C stretches for the pyridine ring (~1600-1400 cm⁻¹), and vibrations corresponding to the

C-I and C-Cl bonds in the lower frequency region.

Synthesis Pathway
The primary route to 2-Chloro-3-iodo-5-nitropyridine involves the direct iodination of the

readily available precursor, 2-chloro-5-nitropyridine. This transformation leverages the electron-

rich nature of the pyridine ring, which, despite the deactivating nitro group, can undergo

electrophilic substitution.

Caption: General workflow for the synthesis of 2-Chloro-3-iodo-5-nitropyridine.

Detailed Synthetic Protocol
Causality: Sulfuric acid acts as a catalyst, activating the N-Iodosuccinimide (NIS) to generate a

potent electrophilic iodine species (I⁺). The reaction proceeds regioselectively at the C3

position, which is the most activated position for electrophilic attack on the 2-chloro-5-

nitropyridine scaffold.

Reaction Setup: To a solution of 2-chloro-5-nitropyridine in concentrated sulfuric acid, add N-

Iodosuccinimide (NIS) portion-wise while maintaining the temperature.

Reaction Execution: Stir the resulting mixture at room temperature for approximately 12

hours, monitoring the reaction progress by TLC or LC-MS.

Workup: Upon completion, carefully pour the reaction mixture into ice water.

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as

dichloromethane (DCM).

Washing: Wash the combined organic layers sequentially with water, a saturated aqueous

solution of sodium bicarbonate (NaHCO₃), and brine to remove residual acid and salts.[2]
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Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. The crude product is then purified by column chromatography on

silica gel to yield the final product.[2]

Reactivity and Strategic Application
The synthetic utility of 2-chloro-3-iodo-5-nitropyridine stems from the differential reactivity of

its two halogen substituents. The carbon-iodine bond is significantly weaker and more

polarizable than the carbon-chlorine bond, making it the preferred site for metal-catalyzed

cross-coupling reactions. This allows for a predictable and sequential functionalization strategy.
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Caption: Differential reactivity pathways of 2-Chloro-3-iodo-5-nitropyridine.

Site-Selective Cross-Coupling at the C3-Iodo Position
The C-I bond is the workhorse of this molecule. Its high reactivity in palladium-catalyzed cycles

allows for the introduction of a wide array of substituents with high fidelity, leaving the C-Cl

bond intact for subsequent transformations.

Suzuki-Miyaura Coupling: Introduction of aryl or vinyl groups using boronic acids or esters.

This is arguably the most common application.

Sonogashira Coupling: Formation of a C-C triple bond by coupling with terminal alkynes, a

key reaction for building rigid molecular scaffolds.

Buchwald-Hartwig Amination: Creation of C-N bonds by coupling with primary or secondary

amines, essential for many pharmaceutical syntheses.

Exemplary Protocol: Suzuki-Miyaura Coupling
Causality: A palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂

and a phosphine ligand, undergoes oxidative addition preferentially into the weaker C-I bond.

The subsequent steps of transmetalation with the activated boronic acid and reductive

elimination form the new C-C bond and regenerate the catalyst. A base is required to activate

the boronic acid.

Inert Atmosphere: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add

2-chloro-3-iodo-5-nitropyridine, the desired boronic acid (1.1-1.5 equivalents), a palladium

catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/Water or

Toluene/Ethanol/Water.

Heating: Heat the reaction mixture to 80-100 °C and stir until the starting material is

consumed (monitor by TLC/LC-MS).

Workup and Purification: Cool the reaction to room temperature, dilute with water, and

extract with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers, dry,
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concentrate, and purify by flash chromatography to obtain the 3-aryl-2-chloro-5-nitropyridine

product.

Nucleophilic Aromatic Substitution (SNAr) at the C2-
Chloro Position
The C2 position is highly activated towards nucleophilic attack due to the strong electron-

withdrawing effects of both the ring nitrogen and the C5-nitro group. While the C-Cl bond is less

reactive than C-I in cross-coupling, it is susceptible to SNAr. This reaction can be performed on

the product of a C3-coupling reaction or, with sufficiently strong nucleophiles, directly on the

starting material.

Mechanism: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized

anionic intermediate. The stability of this intermediate is enhanced by the nitro group,

facilitating the displacement of the chloride ion.[7][8]

Common Nucleophiles: Amines, alkoxides, and thiolates are effective nucleophiles for this

transformation.

Safety and Handling
Proper handling is critical when working with highly functionalized and potentially hazardous

reagents.

Hazard Identification: 2-Chloro-3-iodo-5-nitropyridine is classified as harmful if swallowed

(H302) and causes serious eye damage (H318).[4] The related compound, 2-chloro-5-

nitropyridine, is known to cause skin and respiratory irritation.[3][9]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat,

nitrile gloves, and chemical safety goggles.[5]

Handling Precautions:

Handle in a well-ventilated fume hood to avoid inhalation of dust.[9]

Avoid contact with skin and eyes.[10]
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Wash hands thoroughly after handling.[5]

Keep away from strong oxidizing agents, strong acids, and strong bases.[5]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably

under an inert atmosphere as recommended.[2][10]

Disposal: Dispose of contents and container in accordance with local, regional, and national

regulations.

Conclusion
2-Chloro-3-iodo-5-nitropyridine is a sophisticated chemical tool that offers a reliable platform

for sequential, site-selective functionalization. Its predictable reactivity, governed by the

interplay between its halogen and nitro substituents, provides a clear strategic advantage in

multi-step syntheses. By understanding its fundamental properties and applying the robust

protocols outlined in this guide, researchers can effectively leverage this versatile building block

to accelerate the discovery and development of novel molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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